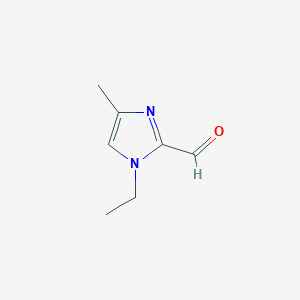

1-Éthyl-4-méthyl-1H-imidazole-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Applications De Recherche Scientifique

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Product |

|---|---|---|

| Vilsmeier-Haack Reaction | 1-Ethyl-4-methylimidazole + POCl3/DMF | 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde |

| Oxidation | 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde + KMnO4 | 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid |

| Reduction | 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde + NaBH4 | 1-Ethyl-4-methyl-1H-imidazole-2-methanol |

Medicinal Chemistry

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde serves as a precursor for synthesizing biologically active compounds with potential therapeutic applications. Notably, derivatives of this compound have exhibited:

- Antimicrobial Activity : Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis in specific cancer cell lines, such as MDA-MB-231 (breast cancer) cells. Mechanistically, it may disrupt microtubule assembly critical for cell division.

Table 2: Biological Activities of Derivatives

Industrial Applications

In addition to its medicinal uses, 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is utilized in:

- Chemical Synthesis : As a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments Production : The compound's unique structure allows it to be used in producing various organic chemicals.

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of this compound:

In Vitro Studies

A study demonstrated that derivatives could induce morphological changes in breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity—a marker for apoptosis. This suggests potential therapeutic implications in cancer treatment.

Microtubule Destabilization

Research indicated that certain analogs could effectively destabilize microtubules at concentrations around 20 μM, providing insight into their anticancer mechanisms.

Antimicrobial Testing

Preliminary antimicrobial assays showed that derivatives had significant inhibitory effects against selected bacterial strains, warranting further investigation into their potential as antimicrobial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the formyl group at the 2-position of the imidazole ring . Another method involves the oxidation of 1-ethyl-4-methylimidazole-2-methanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods: Industrial production of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Various electrophiles depending on the desired substitution

Major Products Formed:

Oxidation: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Reduction: 1-Ethyl-4-methyl-1H-imidazole-2-methanol

Substitution: Various substituted imidazole derivatives

Mécanisme D'action

The mechanism of action of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activities . The exact mechanism depends on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

1-Ethyl-2-methylimidazole: Similar structure but with a different substitution pattern on the imidazole ring.

1-Methyl-2-imidazolecarboxaldehyde: Another imidazole derivative with a formyl group at the 2-position.

4-Imidazolecarboxaldehyde: A simpler imidazole derivative with a formyl group at the 4-position.

Uniqueness: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 1-position, a methyl group at the 4-position, and a formyl group at the 2-position makes it a versatile building block for various applications .

Activité Biologique

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde features a five-membered aromatic imidazole ring with an ethyl group at position 1 and a carbonyl group at position 2. This specific substitution pattern influences its chemical reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde exhibits antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various enzymes and receptors, which may inhibit specific biological pathways involved in disease processes.

Anticancer Activity

The anticancer potential of 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde has been explored in various studies. Notably, it has shown promise in inhibiting the proliferation of cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The compound appears to induce apoptosis (programmed cell death) and disrupt microtubule assembly, which is crucial for cell division .

The mechanisms underlying the biological activity of 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It could also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-2-methylimidazole | Ethyl at position 1; methyl at position 2 | Different substitution pattern affects reactivity |

| 1-Methyl-2-imidazolecarboxaldehyde | Methyl at position 1; carboxaldehyde at position 2 | Carboxylic acid functionality alters biological activity |

| 4-Imidazolecarboxaldehyde | Formyl group at position 4 | Simpler structure may limit versatility |

This table illustrates how the unique substitution pattern of 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde contributes to its distinct biological properties compared to other imidazole derivatives.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound could induce morphological changes in breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity, which is a marker for apoptosis .

- Microtubule Destabilization : Research indicated that certain analogs could effectively destabilize microtubules at concentrations around 20 μM, suggesting a mechanism for their anticancer effects .

- Antimicrobial Testing : Preliminary antimicrobial assays showed that the compound had inhibitory effects against selected bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

1-ethyl-4-methylimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNLBTUHQADTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.